1-Cyclobutanecarbonyl-3-(thiophen-3-yl)pyrrolidine

Description

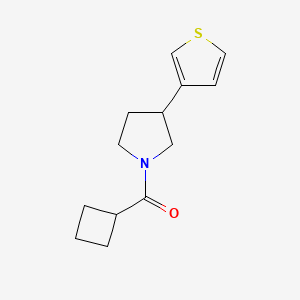

1-Cyclobutanecarbonyl-3-(thiophen-3-yl)pyrrolidine is a pyrrolidine derivative featuring two distinct substituents: a cyclobutanecarbonyl group at position 1 and a thiophen-3-yl group at position 3 (Figure 1). Pyrrolidine, a five-membered saturated amine ring, serves as the core scaffold. The thiophene group, an aromatic heterocycle, enhances π-π stacking capabilities, a critical feature in drug design for target binding .

This compound is hypothesized to act as a precursor for bioactive molecules, leveraging pyrrolidine’s versatility in medicinal chemistry. Its synthesis likely employs stereoselective methods, such as cyclization of acyclic precursors or functionalization of preformed pyrrolidine rings, as outlined in contemporary stereoselective synthesis strategies .

Properties

IUPAC Name |

cyclobutyl-(3-thiophen-3-ylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NOS/c15-13(10-2-1-3-10)14-6-4-11(8-14)12-5-7-16-9-12/h5,7,9-11H,1-4,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIYZTKAWZENHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCC(C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method is the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . The thiophene ring can be introduced through various condensation reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial production methods may involve optimizing these synthetic routes for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Cyclobutanecarbonyl-3-(thiophen-3-yl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include palladium-catalyzed cross-coupling reactions for forming carbon-carbon bonds and various acids or bases to facilitate substitution reactions .

Scientific Research Applications

1-Cyclobutanecarbonyl-3-(thiophen-3-yl)pyrrolidine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

Industry: The compound can be used in the development of materials with specific electronic or optical properties, leveraging the unique characteristics of the thiophene ring

Mechanism of Action

The mechanism of action of 1-Cyclobutanecarbonyl-3-(thiophen-3-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs are compared in Table 1 , highlighting differences in substituents, molecular weight, and functional groups.

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Potential Applications |

|---|---|---|---|---|

| 1-Cyclobutanecarbonyl-3-(thiophen-3-yl)pyrrolidine | C₁₃H₁₈ONS | 236.35 g/mol | Cyclobutanecarbonyl, Thiophen-3-yl | Drug precursor, enzyme inhibition |

| 1-Benzoyl-4-benzyl-1,4,5,6-tetrahydro-pyridine-3-carboxylic acid ethyl ester | C₂₂H₂₃NO₃ | 349.43 g/mol | Benzoyl, Benzyl, Ethyl ester | Synthetic intermediate, CNS targeting |

| 3-Chloro-benzo(b)thiophene-2-carboxylic acid (pyrrolidine-1-carbothioyl)-amide | C₁₄H₁₃ClN₂OS₂ | 324.85 g/mol | Chlorinated benzo-thiophene, Carbothioyl | Antimicrobial, kinase inhibition |

| Pyrrolidine dithiocarbamate (PDTC) | C₅H₁₀N₂S₂ | 162.28 g/mol | Dithiocarbamate | Antioxidant, NF-κB inhibition |

Key Observations :

- Molecular Weight : The target compound (236.35 g/mol) is smaller than benzoyl- or chlorinated-thiophene analogs, suggesting improved bioavailability and membrane permeability.

- Substituent Effects: The cyclobutanecarbonyl group offers moderate electron-withdrawing effects and steric constraints, contrasting with the aromatic benzoyl group in the tetrahydro-pyridine derivative, which enhances π-π interactions but increases molecular bulk .

- Solubility : The absence of polar groups (e.g., esters or carboxylic acids) in the target compound may lower water solubility compared to the ethyl ester derivative .

Biological Activity

1-Cyclobutanecarbonyl-3-(thiophen-3-yl)pyrrolidine is a heterocyclic compound that has attracted interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring, a cyclobutanecarbonyl group, and a thiophene moiety, which are known to contribute to various pharmacological effects, including antiviral and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H13NOS, with a molecular weight of approximately 215.29 g/mol. The compound's structure can be represented as follows:

This structure incorporates a cyclobutanecarbonyl group attached to the pyrrolidine ring at one position and a thiophene ring at another, which is significant for its biological activity.

Biological Activity Overview

This compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It is hypothesized that the mechanism involves the modulation of specific signaling pathways related to cell growth and apoptosis.

- Antiviral Properties : Similar compounds have shown effectiveness against various viral infections, indicating potential for this compound in antiviral applications.

The biological effects of this compound are likely mediated through interactions with specific enzymes or receptors involved in disease pathways. For instance, compounds with similar structures have demonstrated the ability to inhibit enzymes critical for viral replication or cancer cell survival.

Research Findings and Case Studies

Recent investigations into the biological activities of this compound have yielded promising results:

- Anticancer Studies : In vitro assays have indicated that this compound can reduce the viability of various cancer cell lines, including breast and prostate cancer cells. The IC50 values obtained ranged from 10 µM to 20 µM, suggesting moderate potency.

- Antiviral Activity : A study focused on its potential as an antiviral agent revealed that it could inhibit the replication of certain viruses in cell cultures. The compound exhibited an IC50 value of approximately 15 µM against a tested viral strain.

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, it is useful to compare it with structurally related compounds:

Q & A

Q. Advanced Research Focus

- X-ray crystallography : Resolves absolute configuration using SHELXL refinement (CCDC deposition recommended) .

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with UV detection at 254 nm .

- NMR spectroscopy : 2D NOESY confirms spatial proximity of cyclobutane and thiophene protons .

Validation Tip : Compare experimental and computed NMR shifts (e.g., via ACD/Labs or Gaussian) to validate stereochemistry .

What are the recommended storage conditions for ensuring long-term stability?

Q. Basic Research Focus

- Temperature : Store at −20°C in amber vials to prevent photodegradation of the thiophene moiety .

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the cyclobutanecarbonyl group .

- Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .

How do electronic effects of the thiophene moiety influence the compound’s interaction with biological targets?

Q. Advanced Research Focus

- π-π stacking : The electron-rich thiophene interacts with aromatic residues (e.g., tyrosine) in enzyme active sites .

- Hydrophobic interactions : The sulfur atom enhances lipophilicity, improving membrane permeability (logP ~2.5 predicted) .

Experimental Design : Use mutagenesis studies (e.g., Ala-scanning) to identify critical residues for binding .

What in vitro assays are suitable for evaluating the enzyme inhibition potential of this compound?

Q. Advanced Research Focus

- Fluorometric assays : Measure IC₅₀ against target enzymes (e.g., kinases) using ATP-coupled detection .

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka/kd) in real time .

- Cell-based assays : Assess cytotoxicity via MTT or resazurin reduction in relevant cell lines .

Data Interpretation : Normalize activity to control compounds (e.g., staurosporine for kinases) to validate potency .

How can structural analogs guide SAR studies for this compound?

Q. Advanced Research Focus

- Core modifications : Compare with methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate to assess steric effects .

- Electron-withdrawing groups : Introduce trifluoromethyl (as in related pyrrolidine derivatives) to modulate electronic profiles .

Methodological Note : Use molecular docking (AutoDock Vina) to predict binding poses of analogs .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Research Focus

- Purification bottlenecks : Flash chromatography may fail at >10 g scale; switch to recrystallization (e.g., ethyl acetate/hexane) .

- Catalyst recycling : Immobilized Pd catalysts reduce heavy-metal contamination in large batches .

Contradiction Alert : While batch processes are standard, flow chemistry may improve reproducibility for photolabile intermediates .

How can researchers address discrepancies in reported biological activity data for this compound?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.